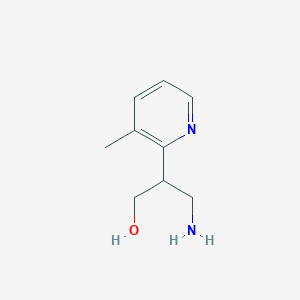

3-Amino-2-(3-methylpyridin-2-yl)propan-1-ol

Description

3-Amino-2-(3-methylpyridin-2-yl)propan-1-ol is a chiral propanol derivative featuring an amino group at the third carbon and a 3-methylpyridin-2-yl substituent at the second carbon of the propanol backbone. This structure combines a polar amino alcohol moiety with a heteroaromatic pyridine ring, making it a versatile intermediate in organic synthesis and catalysis. For example, 3-(pyridin-2-ylamino)propan-1-ol (a structurally similar compound) is synthesized via NaH-mediated coupling of pyridine with 3-aminopropan-1-ol . Adapting such strategies, the target compound could be synthesized through regioselective alkylation or amination reactions involving 3-methylpyridine derivatives and amino alcohols.

For instance, 3-(bis((6-methylpyridin-2-yl)methyl)amino)propan-1-ol (L2) —a more complex analogue—is utilized in zinc-catalyzed phosphorus chemistry . The amino-propanol backbone also suggests relevance in pharmaceutical contexts, as seen in 3-Amino-2-(pyrimidin-4-yl)propan-1-ol, a pharmaceutical intermediate .

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-amino-2-(3-methylpyridin-2-yl)propan-1-ol |

InChI |

InChI=1S/C9H14N2O/c1-7-3-2-4-11-9(7)8(5-10)6-12/h2-4,8,12H,5-6,10H2,1H3 |

InChI Key |

GIJPFOJLSHBGOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)C(CN)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(3-methylpyridin-2-yl)propan-1-ol typically involves the reaction of 3-methylpyridine with an appropriate amino alcohol precursor. One common method is the reductive amination of 3-methylpyridine with 3-aminopropanol under hydrogenation conditions using a catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(3-methylpyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of 3-methylpyridine-2-carbaldehyde.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-2-(3-methylpyridin-2-yl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-2-(3-methylpyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 3-methylpyridin-2-yl group in the target compound distinguishes it from analogues with unsubstituted pyridine rings (e.g., 3-(pyridin-2-ylamino)propan-1-ol) or halogenated variants (e.g., 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol). 3-Amino-2-(pyrimidin-4-yl)propan-1-ol replaces pyridine with pyrimidine, altering electronic properties and hydrogen-bonding capacity, which may influence its role in drug design .

Synthetic Utility: The NaH/LiI-mediated method for 3-(pyridin-2-ylamino)propan-1-ol highlights the feasibility of alkali metal hydrides in forming C–N bonds in similar structures . This approach could be adapted for the target compound by substituting reagents.

Safety and Regulation: While 2,2-Dimethyl-3-(3-tolyl)propan-1-ol is regulated for dermal exposure in fragrances , the target compound’s safety profile remains uncharacterized. Data on simpler propanol derivatives (e.g., n-propanol) indicate risks of eye irritation and high soil mobility, suggesting cautious handling .

Commercial Availability: Several analogues, such as 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol, are catalog compounds sold for research use, underscoring their relevance in high-throughput screening and medicinal chemistry .

Biological Activity

3-Amino-2-(3-methylpyridin-2-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound allows it to interact with various biological targets. The presence of amino and hydroxyl groups facilitates hydrogen bonding, which is critical for its interaction with enzymes and receptors. This structural versatility contributes to its potential as a pharmacological agent.

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, preventing substrate binding and catalytic activity. This property has been explored in various studies, indicating its potential as an enzyme inhibitor in different biochemical pathways.

- Receptor Interaction : It may modulate signal transduction pathways by interacting with cellular receptors, influencing cellular responses and metabolic processes .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

- Analgesic Properties : It has shown potential as a pain reliever, making it a candidate for further studies in pain management therapies .

- Antiarrhythmic Effects : There is ongoing research into its effectiveness in treating cardiac arrhythmias, which could provide new avenues for cardiovascular therapies .

- Nootropic Effects : Preliminary studies suggest that it may enhance cognitive functions, positioning it as a nootropic agent .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Enzyme Inhibition Study : A study demonstrated that the compound exhibited significant inhibitory activity against monoamine oxidase B (MAO-B), with an IC50 value of 21 nM, highlighting its potential in treating neurodegenerative diseases .

- Comparative Analysis : In comparative studies with similar compounds, this compound showed superior activity compared to its analogs, indicating its unique efficacy profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.